S-Benzyl-L-cysteinol

Quality Control Identity Verification Analytical Chemistry

S-Benzyl-L-cysteinol (L-Cysteinol(Bzl)) is a chiral S-substituted amino alcohol essential for diastereoselective synthesis and peptide chemistry. Its benzyl thioether protection enables precise disulfide bond control, unlike unprotected or carboxylic acid analogs. The C2 chiral center dictates enantioselective reactivity critical for glycosidase inhibitor scaffolds. Procure ≥98% (HPLC) grade to ensure reproducible diastereoselective outcomes and minimize side reactions in solid-phase peptide synthesis.

Molecular Formula C10H15NOS
Molecular Weight 197.3 g/mol
CAS No. 85803-43-6
Cat. No. B1338736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameS-Benzyl-L-cysteinol
CAS85803-43-6
Molecular FormulaC10H15NOS
Molecular Weight197.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CSCC(CO)N
InChIInChI=1S/C10H15NOS/c11-10(6-12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2/t10-/m1/s1
InChIKeyAUOITUNWAPLMBM-SNVBAGLBSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





S-Benzyl-L-cysteinol (CAS 85803-43-6) for Peptide Synthesis and Enzyme Research: Procurement and Technical Specifications


S-Benzyl-L-cysteinol (CAS 85803-43-6), also known as H-Cys(Bzl)-ol or L-Cysteinol(Bzl), is a chiral thiol-containing amino alcohol derivative that belongs to the class of S-substituted L-cysteinols [1]. This compound features a benzyl-protected thiol group, a primary amino group, and a hydroxyl group on a three-carbon chiral backbone, with the stereogenic center at the C2 position dictating its enantioselective reactivity [2]. As a versatile building block in peptide chemistry and a tool compound for enzyme inhibition studies, S-Benzyl-L-cysteinol is commercially available from multiple suppliers with purity grades typically ranging from 97% to ≥99% (HPLC) .

Why S-Benzyl-L-cysteinol Cannot Be Replaced by S-Benzyl-L-cysteine or Other Analogs in Critical Research Applications


Generic substitution between S-Benzyl-L-cysteinol (the amino alcohol) and closely related S-substituted compounds such as S-benzyl-L-cysteine (the carboxylic acid analog) or unprotected L-cysteinol is scientifically unjustified due to fundamental differences in functional group chemistry, reactivity, and biological target engagement. S-Benzyl-L-cysteinol contains a hydroxymethyl (-CH2OH) group in place of the carboxylic acid (-COOH) moiety present in S-benzyl-L-cysteine, which alters hydrogen bonding capacity, solubility profile, and metabolic stability [1][2]. This structural distinction directly impacts enzyme binding: the amino alcohol framework serves as a diastereoselective scaffold for glycosidase inhibitor development, whereas the carboxylic acid analog exhibits entirely different enzyme inhibition profiles including O-acetylserine(thiol)lyase (OAS-TL) inhibition [3]. Furthermore, the benzyl thioether modification on L-cysteinol confers enhanced stability compared to free thiol-containing L-cysteinol, enabling precise control over disulfide bond formation in peptide synthesis applications that would be compromised with unprotected analogs [4].

Quantitative Differentiation Evidence for S-Benzyl-L-cysteinol: Head-to-Head Comparisons with Analogs


Melting Point as a Batch Identity Verification Parameter: S-Benzyl-L-cysteinol vs. S-Benzyl-L-cysteine

S-Benzyl-L-cysteinol exhibits a melting point range of 42-46 °C (lit.), which is substantially lower than that of its carboxylic acid analog S-benzyl-L-cysteine, which has a reported melting point of 214 °C (dec.) (lit.) . This approximately 170 °C difference in melting point provides a definitive physical property that enables rapid identity verification and purity assessment of incoming batches, distinguishing S-Benzyl-L-cysteinol from the structurally similar but functionally distinct carboxylic acid analog that might otherwise be misidentified or inadvertently substituted in procurement workflows .

Quality Control Identity Verification Analytical Chemistry

Chiral Purity Validation via Specific Optical Rotation: Supplier-Dependent Variation in S-Benzyl-L-cysteinol

The specific optical rotation of S-Benzyl-L-cysteinol varies by supplier and measurement conditions, with reported values including [α]20/D -49° (c = 1.4 in ethanol) and [α]D20 = -62 ± 3° (c = 1 in H2O) [1]. This variability underscores the critical importance of verifying the optical rotation specification against the intended application, as differences in solvent and concentration conditions can yield distinct numerical values. For comparison, the carboxylic acid analog S-benzyl-L-cysteine exhibits an optical rotation of +26° (c = 0.4 in 1N NaOH), demonstrating not only a different magnitude but also an opposite sign under respective measurement conditions, reflecting the distinct chiral environments of the amino alcohol versus amino acid frameworks .

Chiral Purity Optical Rotation Enantiomeric Excess

Purity Grade Differentiation for Application-Specific Procurement of S-Benzyl-L-cysteinol

Commercially available S-Benzyl-L-cysteinol is offered at multiple purity grades, including 97% (Sigma-Aldrich catalog 345253, now discontinued), 98% (Advanced ChemTech/Thomas Scientific), and ≥99% (HPLC) (ChemImpex) . This tiered purity availability enables researchers to select the appropriate grade based on application requirements: ≥99% (HPLC) purity is recommended for quantitative analytical applications and sensitive peptide synthesis where trace impurities could compromise reaction yields or data reproducibility, whereas 97-98% purity may be sufficient for exploratory synthetic work where cost considerations are paramount. For comparison, the protected derivative Boc-S-benzyl-L-cysteinol is typically offered at 95% purity, reflecting the additional synthetic steps and purification challenges associated with the N-Boc protected form .

Purity Specification HPLC Analysis Procurement Grade

Storage Condition Requirements for Maintaining S-Benzyl-L-cysteinol Integrity

S-Benzyl-L-cysteinol requires refrigerated storage conditions, with suppliers specifying storage at 0-8 °C or 2-8 °C in sealed, dry containers . This cold storage requirement distinguishes it from S-benzyl-L-cysteine, which is typically stored at room temperature as a stable powder . The more stringent storage conditions for S-Benzyl-L-cysteinol reflect the presence of the free amino alcohol functionality, which may be susceptible to oxidation or degradation under ambient conditions over extended periods. Procurement planning must account for cold-chain shipping and refrigerated storage capacity to maintain compound integrity from receipt through experimental use.

Stability Storage Conditions Cold Chain

Validated Research Applications for S-Benzyl-L-cysteinol Based on Quantitative Differentiation Evidence


Diastereoselective Synthesis of Glycosidase Inhibitors

S-Benzyl-L-cysteinol has been employed as a chiral precursor in the diastereoselective synthesis of polyhydroxylated piperidine derivatives that serve as glycosidase inhibitors. In a doctoral thesis study, the diastereoisomer derived from S-Benzyl-L-cysteinol demonstrated measurable α-glucosidase inhibitory activity with a Ki value of 77 mM, establishing the compound as a viable scaffold for developing carbohydrate-processing enzyme inhibitors [1]. This application leverages the compound's chiral center at the C2 position and the benzyl-protected thiol functionality to direct stereoselective transformations in complex heterocycle synthesis. The cold storage requirement (0-8 °C) identified in the differentiation evidence above is particularly relevant for this application, as maintaining enantiomeric purity during storage is critical for reproducible diastereoselective outcomes.

Solid-Phase Peptide Synthesis with Controlled Disulfide Bond Formation

S-Benzyl-L-cysteinol (L-Cysteinol(Bzl)) serves as a protected cysteine analog building block in peptide synthesis, where the benzyl thioether group enables precise control over disulfide bond formation and prevents unwanted oxidation side reactions during solid-phase peptide assembly [2]. Unlike unprotected L-cysteinol, which contains a free thiol susceptible to premature oxidation, the S-benzyl protection strategy allows researchers to incorporate cysteine-like residues into peptide sequences and subsequently deprotect the thiol group under controlled conditions for selective disulfide bond formation. Procurement for this application should prioritize ≥99% (HPLC) purity grades to minimize side reactions from trace impurities that could compromise peptide yield and purity.

Chiral Ligand Synthesis for Asymmetric Catalysis

The chiral β-amino alcohol framework of S-Benzyl-L-cysteinol makes it a valuable intermediate for synthesizing chiral ligands used in asymmetric catalysis [3]. The presence of the stereogenic center at the C2 position, combined with the benzylsulfanyl group and the reactive amino and hydroxyl functionalities, provides multiple sites for ligand elaboration and metal coordination. The specific optical rotation values documented in the differentiation evidence ([α]20/D -49° in ethanol or [α]D20 = -62 ± 3° in H2O) serve as critical quality control metrics for confirming enantiomeric purity prior to ligand synthesis, as even minor enantiomeric impurities can significantly impact asymmetric induction efficiency in catalytic applications.

Quality Control Reference Standard for Analytical Method Validation

The well-characterized physical properties of S-Benzyl-L-cysteinol, including its melting point range of 42-46 °C and documented NMR and FTIR spectra available in reference databases such as SpectraBase, position this compound as a suitable reference standard for analytical method development and validation [4]. The substantial melting point differential (approximately 170 °C lower) compared to the structurally similar S-benzyl-L-cysteine provides a definitive identity confirmation parameter that can be used to verify correct compound receipt and to validate chromatographic or spectroscopic methods for distinguishing between these closely related analogs in complex mixtures or stability studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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